molecular formula C13H13N3OS B8678229 N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide

N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide

Cat. No.: B8678229
M. Wt: 259.33 g/mol
InChI Key: MDKWSWATJYQABQ-UHFFFAOYSA-N
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Description

N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide is an organic compound that belongs to the class of aminopyridines This compound is characterized by the presence of an acetamidophenylthio group attached to the 5th position of the pyridine ring and an amino group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetamidophenylthio Intermediate: This step involves the reaction of p-acetamidophenol with a suitable thiolating agent to form p-acetamidophenylthio.

    Coupling with 2-Amino Pyridine: The p-acetamidophenylthio intermediate is then coupled with 2-amino pyridine under specific reaction conditions, often involving a catalyst and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamido group or the pyridine ring.

    Substitution: The amino group and the acetamidophenylthio group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopyridine-2-carboxamide: Another aminopyridine derivative with different functional groups.

    2-Amino-4-methylpyridine: A similar compound with a methyl group instead of the acetamidophenylthio group.

Uniqueness

N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide is unique due to the presence of the acetamidophenylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other aminopyridine derivatives.

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide

InChI

InChI=1S/C13H13N3OS/c1-9(17)16-10-2-4-11(5-3-10)18-12-6-7-13(14)15-8-12/h2-8H,1H3,(H2,14,15)(H,16,17)

InChI Key

MDKWSWATJYQABQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=CN=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.5 G. (0.25 mole) of 2-amino-5-iodopyridine, 5.02 g. (0.030 mole) of 4-acetamidothiophenol and 1.6 g. of sodium methoxide 800 mg. of copper under the conditions as in Example 2 (A) one obtains 5.8 g. of 5(p-acetamidophenyl) 5-(p-acetamidophenylthio)2-amino pyridine m.p. 178°-179° C.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
800 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Example 2 ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
5(p-acetamidophenyl) 5-(p-acetamidophenylthio)2-amino pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

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